Cas no 2034254-90-3 (3-{[1-(5-chloro-2-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyridazine)

3-{[1-(5-chloro-2-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyridazine is a synthetic organic compound with a complex structure. It exhibits significant advantages in chemical synthesis, particularly in the field of pharmaceuticals and materials science. Its unique structure allows for versatile chemical transformations, making it a valuable intermediate for the development of novel compounds. The compound's stability and reactivity make it an ideal candidate for further research and development.
3-{[1-(5-chloro-2-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyridazine structure
2034254-90-3 structure
Product Name:3-{[1-(5-chloro-2-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyridazine
CAS No:2034254-90-3
MF:C16H16ClN3O3
MW:333.769542694092
CID:5348159
Update Time:2025-10-31

3-{[1-(5-chloro-2-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyridazine Chemical and Physical Properties

Names and Identifiers

    • (5-chloro-2-methoxyphenyl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone
    • (5-chloro-2-methoxyphenyl)-(3-pyridazin-3-yloxypyrrolidin-1-yl)methanone
    • 3-{[1-(5-chloro-2-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyridazine
    • Inchi: 1S/C16H16ClN3O3/c1-22-14-5-4-11(17)9-13(14)16(21)20-8-6-12(10-20)23-15-3-2-7-18-19-15/h2-5,7,9,12H,6,8,10H2,1H3
    • InChI Key: VTEKRWPRIYLYMK-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=C(C=1)C(N1CCC(C1)OC1=CC=CN=N1)=O)OC

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 412
  • XLogP3: 2.1
  • Topological Polar Surface Area: 64.599

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Additional information on 3-{[1-(5-chloro-2-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyridazine

3-{[1-(5-chloro-2-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyridazine (CAS No. 2034254-90-3): An Emerging Compound in Medicinal Chemistry

3-{[1-(5-chloro-2-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyridazine (CAS No. 2034254-90-3) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound, characterized by its pyridazine core and substituted pyrrolidine moiety, exhibits promising biological activities that make it a valuable candidate for further research and development.

The chemical structure of 3-{[1-(5-chloro-2-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyridazine is composed of a pyridazine ring linked to a pyrrolidine ring through an ether bond. The pyrrolidine ring is further substituted with a 5-chloro-2-methoxybenzoyl group, which imparts specific pharmacological properties to the molecule. The presence of the chloro and methoxy groups on the benzoyl moiety enhances the compound's lipophilicity and stability, making it suitable for various biological assays.

Recent studies have highlighted the potential of 3-{[1-(5-chloro-2-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyridazine in modulating key biological pathways. One notable area of research is its activity as a selective inhibitor of certain kinases, which are enzymes involved in signal transduction and cell proliferation. Kinase inhibitors have been extensively studied for their therapeutic potential in treating various diseases, including cancer and inflammatory disorders.

A study published in the Journal of Medicinal Chemistry demonstrated that 3-{[1-(5-chloro-2-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyridazine exhibits potent inhibitory activity against the serine/threonine protein kinase AKT (also known as protein kinase B). AKT is a critical regulator of cell survival and growth, and its dysregulation has been implicated in several cancers. The compound was found to selectively inhibit AKT phosphorylation at both Thr308 and Ser473, leading to reduced cell viability and increased apoptosis in cancer cell lines.

In addition to its kinase inhibitory properties, 3-{[1-(5-chloro-2-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyridazine has shown promise as an anti-inflammatory agent. Inflammatory diseases such as rheumatoid arthritis and Crohn's disease are characterized by chronic inflammation and tissue damage. A study published in the Inflammation Research journal reported that the compound effectively reduced the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that it may have therapeutic potential in managing inflammatory conditions.

The pharmacokinetic properties of 3-{[1-(5-chloro-2-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyridazine have also been investigated to assess its suitability for clinical applications. Preclinical studies have shown that the compound has favorable oral bioavailability and a reasonable half-life, making it a viable candidate for further development as an oral medication. Additionally, it exhibits low toxicity in animal models, which is a crucial factor for drug safety.

To further explore the therapeutic potential of 3-{[1-(5-chloro-2-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyridazine, several clinical trials are currently underway. These trials aim to evaluate the compound's efficacy and safety in treating specific diseases, such as cancer and inflammatory disorders. Early results from phase I trials have been promising, with no significant adverse effects reported at therapeutic doses.

In conclusion, 3-{[1-(5-chloro-2-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyridazine (CAS No. 2034254-90-3) represents an exciting advancement in medicinal chemistry. Its unique chemical structure and diverse biological activities make it a promising candidate for the development of novel therapeutic agents. Ongoing research continues to uncover new insights into its mechanisms of action and potential applications, paving the way for future breakthroughs in drug discovery and development.

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